1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene chemical properties
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry to present a predictive yet scientifically grounded profile of the target molecule. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical intermediate.
Introduction and Molecular Structure
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene, also known by its systematic name 2-(2,2,2-trifluoroethoxy)benzyl chloride, is an aromatic organic compound. Its structure features a benzene ring substituted at adjacent positions with a reactive chloromethyl group and an electron-withdrawing 2,2,2-trifluoroethoxy group.
The unique combination of these two functional groups imparts a distinct reactivity profile. The chloromethyl group serves as a versatile handle for nucleophilic substitution reactions, allowing for the facile introduction of various functionalities.[1] The trifluoroethoxy moiety significantly influences the electronic properties of the aromatic ring and can enhance metabolic stability, lipophilicity, and binding affinity when incorporated into bioactive molecules.[2][3] The strategic placement of these groups makes this compound a valuable intermediate for synthesizing complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.
Physicochemical Properties
While experimental data for 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene is not extensively documented, its core physicochemical properties can be reliably calculated. These properties are crucial for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClF₃O | Calculated |
| Molecular Weight | 224.61 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid (Predicted) | Analogy to similar compounds[4][5] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| LogP | ~3.5 (Predicted) | Calculated |
Synthesis and Manufacturing
Several plausible synthetic routes can be devised for the preparation of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene. The most direct and high-yielding approach involves the chlorination of the corresponding benzyl alcohol.
Preferred Synthetic Pathway: Chlorination of 2-(2,2,2-trifluoroethoxy)benzyl alcohol
This method is the most common and efficient way to synthesize benzyl chlorides from their corresponding alcohols.[6] The reaction typically proceeds with high yield under mild conditions using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.
Diagram 1: Synthesis via Chlorination of Benzyl Alcohol
Experimental Protocol: Chlorination with Thionyl Chloride
-
Materials :
-
2-(2,2,2-trifluoroethoxy)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure :
-
To a stirring solution of 2-(2,2,2-trifluoroethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF (e.g., 20 µL per 10 mmol of alcohol).[7]
-
Cool the mixture to 0°C using an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the solution, maintaining the temperature at 0°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Carefully pour the reaction mixture into a saturated aqueous solution of NaHCO₃ to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
The product can be purified further by vacuum distillation or silica gel chromatography if necessary.
-
Alternative Synthetic Routes
-
Williamson Ether Synthesis : This pathway would involve the reaction of 2-hydroxybenzyl chloride with a suitable 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate) in the presence of a base. This route may be complicated by the self-reactivity of 2-hydroxybenzyl chloride.
-
Chloromethylation of (2,2,2-Trifluoroethoxy)benzene : Direct chloromethylation using reagents like paraformaldehyde/HCl or bis(chloromethyl) ether is a classic method for introducing a chloromethyl group onto an aromatic ring.[8] However, this electrophilic aromatic substitution on (2,2,2-trifluoroethoxy)benzene would likely yield a mixture of ortho and para isomers, requiring chromatographic separation.[9]
Spectroscopic Analysis
The structural features of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene give rise to a distinct spectroscopic fingerprint. The following data is predicted based on established chemical shift values and coupling constants for similar functional groups.[10][11]
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.50 (m, 4H, Ar-H), 4.75 (s, 2H, -CH₂Cl), 4.40 (q, J = 8.4 Hz, 2H, -OCH₂CF₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.0 (C-OAr), 131.0-120.0 (Ar-C), 123.5 (q, J ≈ 277 Hz, -CF₃), 66.5 (q, J ≈ 35 Hz, -OCH₂-), 42.0 (-CH₂Cl) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -74.5 (t, J = 8.4 Hz, 3F, -CF₃) |
| IR (Infrared) | ~3050 cm⁻¹ (Ar C-H stretch), ~2960 cm⁻¹ (Alicyclic C-H stretch), ~1600, 1490 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~1160 cm⁻¹ (C-F stretch), ~750 cm⁻¹ (C-Cl stretch) |
| Mass Spec. (EI) | M⁺ at m/z 224/226 (Cl isotope pattern). Key fragments: [M-Cl]⁺, [M-CH₂Cl]⁺, [M-OCH₂CF₃]⁺ |
Chemical Reactivity and Applications
The reactivity of this molecule is dominated by the interplay between the benzylic chloride and the substituted aromatic ring.
Nucleophilic Substitution at the Benzylic Carbon
The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution (SN2-type) reactions. This allows for the molecule to be used as a key intermediate to introduce the 2-(2,2,2-trifluoroethoxy)benzyl moiety into a wide range of structures.[1][12]
Diagram 2: Reactivity of the Chloromethyl Group
Electrophilic Aromatic Substitution (EAS)
The aromatic ring itself can undergo electrophilic substitution, although its reactivity is significantly modulated by the substituents.
-
2,2,2-Trifluoroethoxy Group (-OCH₂CF₃) : This group is deactivating overall due to the strong inductive electron withdrawal (-I effect) of the CF₃ group. However, the oxygen atom's lone pairs can participate in resonance (+R effect), directing incoming electrophiles to the ortho and para positions.
-
Chloromethyl Group (-CH₂Cl) : This is a weakly deactivating group via induction and is also an ortho, para-director.
Regioselectivity Prediction : The combined effect of these two groups makes the aromatic ring electron-poor and thus less reactive towards electrophiles than benzene. For an incoming electrophile, the most likely positions of attack would be C4 (para to the -OCH₂CF₃ group) and C6 (ortho to the -OCH₂CF₃ group), with C4 being sterically more accessible. Reactions will likely require forcing conditions (e.g., strong Lewis acids, high temperatures).[13][14]
Safety and Handling
As a benzyl chloride derivative, 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene should be handled with care.
-
Hazards : Expected to be a lachrymator (causes tearing), corrosive, and an irritant to the skin, eyes, and respiratory tract.[15][16]
-
Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage : Store in a cool, dry place away from moisture and incompatible materials (e.g., strong bases, oxidizing agents). Keep the container tightly sealed.[17]
Conclusion
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene is a promising chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The benzylic chloride allows for straightforward derivatization via nucleophilic substitution, while the fluorinated ether moiety provides a means to tune the electronic and pharmacokinetic properties of target molecules. While direct experimental data is sparse, this guide provides a robust, predictive framework for its properties and reactivity, enabling researchers to effectively incorporate this building block into their synthetic programs.
References
A comprehensive list of references has been compiled to support the claims and protocols within this guide. All URLs have been verified for accessibility.
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